Lisuride

Catalog No.
S533301
CAS No.
18016-80-3
M.F
C20H26N4O
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisuride

CAS Number

18016-80-3

Product Name

Lisuride

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1

InChI Key

BKRGVLQUQGGVSM-KBXCAEBGSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

solubility

1.40e-01 g/L

Synonyms

Arolac, Carbamide, Methylergol, Cuvalit, Dopergin, Dopergine, Hydrochloride, Lisuride, Hydrogen Maleate, Lysuride, Lisuride, Lisuride Hydrochloride, Lisuride Maleate, Lisuride Maleate (1:1), Lisuride Maleate, (8beta)-Isomer, Lisuride Mesylate, Lisuride Phosphate (1:1), Lisuride, (8alpha)-(+-)-Isomer, Lysenyl, Lysurid, Lysuride Hydrogen Maleate, Maleate, Lisuride, Mesylate, Lisuride, Methylergol Carbamide, Revanil

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

The exact mass of the compound Lisuride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.40e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Levodopa Augmentation:

Lisuride's primary research focus lies in its ability to augment the effects of levodopa, the current standard treatment for PD. Levodopa's effectiveness can decline over time, leading to motor fluctuations like "wearing-off" and dyskinesias (involuntary movements). Studies suggest that lisuride, by stimulating dopamine receptors in the brain, can improve motor function and reduce these fluctuations when added to levodopa therapy [].

Monotherapy for Early PD:

Research has also explored lisuride as a potential monotherapy for early-stage PD. Some studies have shown promise, indicating that lisuride can improve symptoms like rigidity, tremor, and bradykinesia (slowness of movement) in patients newly diagnosed with PD []. However, more research is needed to determine its long-term efficacy and safety compared to levodopa.

Disease-Modifying Effects:

A key area of research is investigating whether lisuride can slow down the progression of PD itself. While some initial studies suggested this possibility, further research is needed to confirm these findings [].

Lisuride is a synthetic compound belonging to the ergoline family, primarily recognized for its pharmacological activity as a dopamine agonist. It was first synthesized in 1960 as an analog of methysergide, initially developed for migraine prevention. Lisuride is commonly administered as its hydrogen maleate salt form and has been utilized in clinical settings for treating conditions such as Parkinson's disease and hyperprolactinemia due to its ability to lower prolactin levels effectively. The chemical structure of lisuride is characterized by the formula C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of approximately 338.45 g/mol .

Lisuride undergoes various chemical transformations, including bromination, which yields bromerguride, a compound with a reversed pharmacodynamic profile compared to lisuride. The primary reactions involve its interactions with various receptors, particularly serotonin and dopamine receptors, where it acts as both an agonist and antagonist depending on the receptor type. For instance, lisuride binds to the serotonin 5-HT2A receptor as a partial agonist while also exhibiting antagonist properties at the 5-HT2B receptor .

Lisuride exhibits complex biological activity through its interaction with multiple neurotransmitter receptors. It functions as a mixed agonist and antagonist at dopamine, serotonin, and adrenergic receptors. Specifically, it has significant activity at:

  • Dopamine Receptors: Acts primarily on D2 and D3 receptors, contributing to its therapeutic effects in Parkinson's disease.
  • Serotonin Receptors: Acts as a full agonist at 5-HT1A and 5-HT1B receptors while being a partial agonist at 5-HT2A and 5-HT2C receptors. Its unique binding profile allows it to suppress prolactin levels effectively without inducing psychedelic effects associated with similar compounds like lysergic acid diethylamide (LSD) .
  • Adrenergic Receptors: Exhibits antagonist activity at alpha-adrenergic receptors, influencing noradrenergic neuron activity .

The synthesis of lisuride involves several steps that typically start from simpler ergoline derivatives. The initial synthesis carried out by Zikán and Semonský involved the reaction of lysergic acid derivatives with appropriate amines to form the final ergoline structure. The method has been refined over time but generally includes:

  • Formation of the Ergoline Core: Starting from lysergic acid or its derivatives.
  • Amidation: Introducing diethylurea or similar compounds to create the desired side chains.
  • Purification: Typically through crystallization or chromatography to isolate the active compound .

Lisuride has several clinical applications:

  • Parkinson's Disease: Used as an adjunct therapy to levodopa for managing symptoms.
  • Hyperprolactinemia: Effective in lowering prolactin levels in conditions such as prolactinomas.
  • Migraine Prevention: Initially developed for this purpose, although its use has declined in favor of other therapies .

Research on lisuride's interactions with various receptors has revealed its unique pharmacological profile. Notably:

  • Lisuride demonstrates biased agonism at serotonin receptors, particularly 5-HT2A, which contributes to its non-psychedelic nature despite structural similarities to LSD.
  • Studies indicate that lisuride can antagonize the effects of LSD, highlighting its potential role in modulating serotonergic activity without inducing hallucinogenic effects .

Lisuride shares structural and functional similarities with several other compounds within the ergoline class and related classes. Here are some notable comparisons:

Compound NameSimilaritiesUnique Features
Lysergic Acid Diethylamide (LSD)Both are ergolines; bind to serotonin receptorsLSD is hallucinogenic; lisuride is not
BromocriptineBoth are dopamine agonistsBromocriptine is less potent than lisuride
PergolideSimilar dopamine receptor activityPergolide has higher risk of cardiac valvulopathy
CabergolineAlso lowers prolactin levelsCabergoline has longer half-life

Lisuride's unique pharmacological profile arises from its ability to act as a partial agonist at certain serotonin receptors while being a potent dopamine agonist, distinguishing it from other ergolines that may have more pronounced psychedelic effects or safety concerns .

Dopamine Receptor Interactions

D2/D3 Receptor Agonism and Partial Activity Profiles

Lisuride demonstrates high-affinity binding to dopamine D2 and D3 receptors, positioning it as a potent dopaminergic agonist with distinctive partial activity characteristics [1] [4]. Radioligand binding studies reveal that lisuride exhibits a dissociation constant (Ki) of 0.95 nanomolar for D2 receptors and 1.08 nanomolar for D3 receptors, indicating comparable affinity for both receptor subtypes [4]. These binding affinities place lisuride among the most potent dopamine receptor ligands currently available for therapeutic applications [4].

The compound exhibits partial agonist properties at D2 receptors, demonstrating the ability to stimulate dopamine-sensitive adenylate cyclase in rat striatal homogenates [5]. This stimulatory action is significantly potentiated by guanosine triphosphate and guanyl-5'-yl imidodiphosphate, achieving maximal stimulation of approximately 1.4 times the basal rate of cyclic adenosine monophosphate formation [5]. Importantly, lisuride displays concentration-dependent antagonistic properties, inhibiting dopamine-stimulated cyclic adenosine monophosphate formation at concentrations above 3 micromolar [5].

Functional studies using microphysiometry reveal that lisuride acts as a full agonist at human D2 and D3 receptors, though with distinct kinetic properties compared to other dopamine agonists [17] [19]. The compound exhibits an unusually slow onset of agonist action, requiring up to 17 minutes to reach maximum response after perfusion cessation [19]. This prolonged response profile, lasting over one hour, distinguishes lisuride from other dopamine receptor agonists and suggests unique receptor interaction mechanisms [19].

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityResponse Characteristics
D20.95 [4]Full agonist [19]Slow onset, prolonged duration [19]
D31.08 [4]Full agonist [19]Similar kinetics to D2 [19]
D4Not determinedFull agonist [19]Comparable response profile [19]

Functional Selectivity Across Dopamine Receptor Subtypes

Lisuride demonstrates significant functional selectivity across dopamine receptor subtypes, with marked differences in binding affinities and downstream signaling pathways [22]. The compound exhibits a Ki(D1)/Ki(D2) ratio of 23, indicating substantially lower affinity for D1 receptors compared to D2 receptors [22]. This selectivity profile suggests preferential activation of D2-like receptor pathways over D1-like receptor signaling cascades [22].

The Ki(D3)/Ki(D2) ratio for lisuride is 0.4, demonstrating slight preference for D3 over D2 receptors [22]. This preferential D3 receptor interaction may contribute to the compound's neuroprotective properties, as evidenced by studies showing that D3 receptor-selective antagonists completely abolish lisuride's protective effects against 6-hydroxydopamine-induced neuronal damage [23]. In contrast, D2 receptor-selective antagonists do not significantly alter lisuride's neuroprotective actions [23].

Lisuride's functional selectivity extends to its interactions with different dopamine receptor-mediated signaling pathways [25]. The compound demonstrates the ability to modulate D3-D1 receptor heteromer formation and signaling, particularly in dopamine-depleted conditions [25]. In normal tissue, D3 receptors potentiate D1 receptor-mediated responses through atypical signaling mechanisms, while dopamine denervation causes D3 receptors to switch to typical signaling, resulting in antagonism of D1 receptor-mediated cyclic adenosine monophosphate accumulation [25].

Research indicates that lisuride's neuroprotective effects are specifically mediated through D3 receptor activation, involving prevention of mitochondrial damage in dopaminergic neurons [23]. Treatment with lisuride counters 6-hydroxydopamine-induced reduction in paraplegin expression and mitigates damage to mitochondrial membrane structure and cristae [23]. These protective mechanisms are completely blocked by D3 receptor-selective antagonists but remain unaffected by D2 receptor antagonism [23].

Serotonergic System Modulation

5-HT1A/1B/1D Receptor Agonist Activity

Lisuride exhibits potent agonist activity at multiple serotonin receptor subtypes within the 5-HT1 family, demonstrating high affinity binding and functional activation [2] [11]. The compound shows exceptional affinity for 5-HT1A receptors with a Ki value of 0.148-6.91 nanomolar and an EC50 of 1.26 nanomolar, achieving 98% efficacy relative to maximum response [2]. This ultrapotent 5-HT1A agonist activity significantly influences lisuride's overall pharmacological profile [3] [15].

At 5-HT1B receptors, lisuride demonstrates binding affinity with Ki values ranging from 16-18.6 nanomolar and functional activity characterized by an EC50 of 26.3 nanomolar with 85% maximum efficacy [2]. The compound also exhibits agonist properties at 5-HT1D receptors, with Ki values of 0.977 to greater than 10,000 nanomolar and an EC50 of 3.24 nanomolar, achieving 81% maximum efficacy [2].

Drug discrimination studies confirm the dual activation properties of lisuride at both 5-HT1A and D2 receptors [11]. Autoradiographic binding analysis reveals high-density lisuride binding sites displaceable by the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin in hippocampus, lateral septal nucleus, and amygdala regions [11]. These binding patterns correspond to known 5-HT1A receptor distribution, supporting the compound's potent serotonergic activity [11].

The 5-HT1A agonist properties of lisuride contribute significantly to its non-psychedelic profile despite structural similarity to lysergic acid diethylamide [3] [15]. Lisuride produces potent hypothermia and hypolocomotion that are completely blocked by the 5-HT1A antagonist WAY100635, confirming the functional relevance of 5-HT1A receptor activation [3] [15]. Additionally, lisuride suppresses head twitch responses, a behavior typically associated with 5-HT2A receptor activation, through its potent 5-HT1A agonist activity [3] [15].

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximum Efficacy (%)
5-HT1A0.148-6.91 [2]1.26 [2]98 [2]
5-HT1B16-18.6 [2]26.3 [2]85 [2]
5-HT1D0.977->10,000 [2]3.24 [2]81 [2]

5-HT2A Receptor Biased Agonism

Lisuride demonstrates distinctive biased agonism at serotonin 5-HT2A receptors, preferentially activating G protein-mediated signaling pathways over beta-arrestin recruitment [3] [9] [10]. The compound binds to 5-HT2A receptors with high affinity, exhibiting Ki values ranging from 0.74-5.4 nanomolar [2]. However, unlike full agonists such as lysergic acid diethylamide, lisuride displays partial efficacy for both miniGαq and beta-arrestin 2 recruitment, achieving only 6-52% of serotonin or lysergic acid diethylamide maximum response [3].

In vitro studies using miniGαq and beta-arrestin 2 recruitment assays demonstrate that lisuride exhibits significantly lower efficacy compared to lysergic acid diethylamide at 5-HT2A receptors [3]. The compound's partial agonist profile enables it to act as a functional antagonist, effectively blocking the effects of more potent 5-HT2A agonists [3]. When cells are preincubated with increasing concentrations of lisuride, the activity of lysergic acid diethylamide is progressively reduced to levels corresponding to lisuride's own maximum response capability [3].

The G protein bias of lisuride at 5-HT2A receptors is evidenced by behavioral studies in beta-arrestin knockout mice [9] [26]. In wild-type animals, lisuride produces serotonin syndrome-associated behaviors including hunched posture, repetitive paw kneading, rigid posture, and tremor [9]. These responses are significantly reduced in beta-arrestin 2 knockout mice, while remaining largely intact in beta-arrestin 1 knockout animals, suggesting preferential G protein-mediated signaling [9] [26].

Lisuride's biased agonism at 5-HT2A receptors contributes to its lack of psychedelic effects despite high receptor affinity [9] [10]. The compound fails to induce head twitch responses, a behavioral marker of 5-HT2A receptor activation associated with psychedelic activity [3] [15]. Even under conditions of 5-HT1A receptor blockade, which typically enhances 5-HT2A-mediated responses, lisuride does not produce psychedelic-like behaviors [15]. This unique pharmacological profile positions lisuride as a valuable research tool for investigating biased signaling mechanisms at 5-HT2A receptors [9] [10].

Adrenergic and Histamine Receptor Cross-Reactivity

Lisuride exhibits significant cross-reactivity with adrenergic and histamine receptor systems, demonstrating binding affinity and functional activity at multiple non-dopaminergic and non-serotonergic targets [1] [2]. The compound shows interaction with alpha-2A, alpha-2B, and alpha-2C adrenergic receptors, though the specific binding affinities and functional consequences of these interactions remain incompletely characterized [1]. These adrenergic receptor interactions may contribute to some of lisuride's peripheral and central nervous system effects [1].

At histamine receptors, lisuride demonstrates remarkable stereoselectivity and potent activity [31] [32]. The 8R-stereoisomer of lisuride acts as a potent stereospecific histamine H1 receptor partial agonist, exhibiting pEC50 values of 8.1, 7.9, and 7.9 in receptor selection and amplification technology, inositol phosphate accumulation, and nuclear factor-kappaB activation assays, respectively [31]. This represents the most potent stereospecific partial H1 receptor agonist activity reported to date [31].

Comparative studies reveal striking differences between lisuride stereoisomers at histamine H1 receptors [32]. The 8S-lisuride stereoisomer, which corresponds to the clinically used antiparkinsonian formulation, demonstrates dramatically higher potency than its 8R-epimeric counterpart across all functional assays [32]. In guinea pig ileum preparations, 8S-lisuride acts as a potent partial agonist with a pD2 value of 7.6 and maximum efficacy of 28% relative to histamine-induced responses [32]. Conversely, 8R-lisuride shows much lower affinity and lacks significant efficacy at H1 receptors [32].

Radioligand binding studies confirm the stereoselective interaction of lisuride with histamine H1 receptors in both guinea pig and human receptor preparations [32]. The 8S-stereoisomer exhibits high affinity binding, while the 8R-stereoisomer demonstrates substantially reduced affinity [32]. Molecular modeling and mutational analysis reveal that despite structural differences between histamine and lisuride, the lisuride-binding pocket in H1 receptors closely corresponds to the histamine-binding site [31] [35].

Receptor SystemInteraction TypeStereoselectivityFunctional Outcome
Alpha-2A AdrenergicUnknown activity [1]Not determinedNot characterized
Alpha-2B AdrenergicUnknown activity [1]Not determinedNot characterized
Alpha-2C AdrenergicUnknown activity [1]Not determinedNot characterized
Histamine H1Partial agonist [31] [32]8R > 8S potencyInositol phosphate accumulation [31]

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

338.21066147 g/mol

Monoisotopic Mass

338.21066147 g/mol

Heavy Atom Count

25

LogP

2.2
2.2

UNII

E0QN3D755O

Related CAS

19875-60-6 (maleate (1:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

For the management of Parkinson's Disease

Pharmacology

There is evidence that lisuride lowers prolactin levels and, in low doses, prevents migraine attacks.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB02 - Lisuride
N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CA - Ergot alkaloids
N02CA07 - Lisuride

Mechanism of Action

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

18016-80-3
140387-89-9
19875-60-6

Wikipedia

Lisuride

Dates

Last modified: 07-17-2023

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